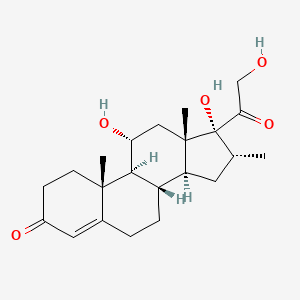

16-Methylhydrocortisone

Description

IUPAC Systematic Nomenclature and Stereochemical Configuration

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for steroid nomenclature, incorporating specific stereochemical descriptors that define the precise three-dimensional arrangement of atoms within the molecule. The compound designation 16α-methylhydrocortisone indicates the alpha configuration of the methyl substituent at carbon position 16, distinguishing it from potential beta isomers that would exhibit different spatial orientations.

The complete IUPAC nomenclature for related methylated hydrocortisone derivatives provides insight into the systematic naming approach. For comparison, 6α-methylhydrocortisone carries the IUPAC name (6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one. This nomenclature pattern demonstrates the complexity required to precisely describe steroid stereochemistry, with each carbon center assigned specific R or S configuration descriptors based on the Cahn-Ingold-Prelog priority rules.

The stereochemical configuration plays a crucial role in determining biological activity, as demonstrated through nuclear magnetic resonance spectroscopy studies of related compounds. Research examining aryl pyrazole glucocorticoid receptor agonists has revealed that stereochemical differences at specific positions yield distinct biological profiles, with R and S configurations at carbon 9 and 10 respectively being conserved across active derivatives. The determination of absolute stereochemistry relies on comprehensive nuclear magnetic resonance techniques, including one-dimensional proton and carbon-13 nuclear magnetic resonance, heteronuclear single quantum coherence, heteronuclear multiple bond correlation, and nuclear Overhauser effect spectroscopy correlations.

Comparative Structural Analysis with Native Hydrocortisone

The structural relationship between this compound and native hydrocortisone centers on the strategic addition of a methyl group at the 16α-position, which fundamentally alters the molecular topology and electronic distribution. Native hydrocortisone, also known as cortisol, possesses the molecular formula C21H30O5 with a molecular weight of 362.4599 daltons. The compound features the characteristic steroid backbone consisting of three six-membered rings and one five-membered ring, with hydroxyl groups at positions 11β, 17α, and 21, along with ketone functionalities at positions 3 and 20.

The introduction of the 16α-methyl substituent creates several important structural modifications. First, the additional methyl group increases the overall molecular volume and alters the hydrophobic surface area of the molecule. Second, the methyl substitution affects the conformational flexibility of the steroid D-ring, potentially constraining certain molecular motions that could influence receptor binding affinity. Third, the steric bulk introduced by the methyl group may create favorable or unfavorable interactions with amino acid residues in the glucocorticoid receptor binding pocket.

Comparative analysis with other methylated derivatives provides additional structural context. The 6α-methylhydrocortisone isomer, bearing its methyl substitution at position 6, exhibits a molecular formula of C22H32O5 with a molecular weight of 376.49 daltons. This comparison illustrates that both compounds share the same molecular formula and weight, differing only in the position of methylation, yet their biological activities vary significantly. The 16α-methyl derivative shows reduced antirheumatic potency compared to prednisolone, while maintaining improved electrolyte balance profiles.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| Hydrocortisone | C21H30O5 | 362.46 g/mol | Parent steroid backbone |

| 6α-Methylhydrocortisone | C22H32O5 | 376.49 g/mol | Methyl at position 6α |

| 16α-Methylhydrocortisone | C22H32O5 | 376.49 g/mol | Methyl at position 16α |

Crystallographic Characterization and X-ray Diffraction Studies

X-ray crystallographic analysis represents the definitive method for determining precise three-dimensional molecular structures and understanding intermolecular interactions in the solid state. While specific crystallographic data for this compound remains limited in the available literature, extensive research on related corticosteroid derivatives provides valuable insights into the crystallographic behavior of methylated steroid compounds.

The crystallographic characterization of steroid compounds requires careful attention to sample preparation and crystal quality assessment. Modern X-ray crystallography methods have evolved to address the inherent challenges associated with steroid crystallization, including the tendency toward polymorphism and the need for high-quality single crystals. Recent advances in crystallization techniques include the development of novel detergents and solubilization reagents, improved stabilization strategies, and new crystallization additives that enhance the likelihood of obtaining diffraction-quality crystals.

Crystallographic studies of glucocorticoid receptor complexes have revealed critical structural information about steroid-protein interactions. Research on high-potency nonsteroidal glucocorticoid agonists has demonstrated the use of X-ray crystallography to elucidate binding modes and design novel therapeutic compounds. These studies typically achieve resolutions between 2.5 and 3.0 Angstroms, providing sufficient detail to identify hydrogen bonding patterns, hydrophobic interactions, and conformational changes upon ligand binding.

The crystallographic analysis process involves several critical steps, beginning with crystal growth and quality assessment. The relative intensities of diffraction reflections provide information necessary to determine molecular arrangements within the crystal lattice at atomic resolution. Data collection requires systematic rotation of the crystal through at least 180 degrees, with images recorded at regular intervals to capture the complete three-dimensional diffraction pattern. Modern area detectors and charge-coupled device sensors enable high-throughput data collection while minimizing radiation damage to the crystal.

Solid-state nuclear magnetic resonance spectroscopy provides complementary structural information to X-ray crystallography, particularly for understanding molecular dynamics within crystalline materials. Studies of dexamethasone, a related corticosteroid, have employed solid-state nuclear magnetic resonance to investigate structure and dynamics at atomic resolution. These investigations utilize spin-lattice relaxation measurements and two-dimensional phase-adjusted spinning sideband experiments to characterize molecular motion and chemical shift anisotropy.

| Crystallographic Parameter | Typical Range for Steroids | Significance |

|---|---|---|

| Resolution | 1.5-3.0 Angstroms | Atomic detail level |

| Unit Cell Dimensions | 10-50 Angstroms | Crystal packing |

| Space Group | P21, P212121 (common) | Symmetry operations |

| Temperature Factor | 15-40 Ų | Thermal motion |

The integration of crystallographic data with computational modeling approaches enables comprehensive structure-activity relationship studies. Modern crystallographic software packages facilitate automated data processing, structure solution, and refinement procedures that significantly accelerate the characterization process. These advances have particular importance for pharmaceutical development, where understanding precise molecular geometries guides the design of improved therapeutic agents with enhanced selectivity and reduced side effects.

Properties

CAS No. |

2294-17-9 |

|---|---|

Molecular Formula |

C22H32O5 |

Molecular Weight |

376.5 g/mol |

IUPAC Name |

(8S,9S,10R,11R,13S,14S,16R,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H32O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h9,12,15-17,19,23,25,27H,4-8,10-11H2,1-3H3/t12-,15+,16+,17-,19-,20+,21+,22+/m1/s1 |

InChI Key |

ZCAYUOKEIPMTMF-JPDWDDBRSA-N |

SMILES |

CC1CC2C3CCC4=CC(=O)CCC4(C3C(CC2(C1(C(=O)CO)O)C)O)C |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@H]3[C@@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)CCC4(C3C(CC2(C1(C(=O)CO)O)C)O)C |

Synonyms |

16-methylhydrocortisone 16-MHC |

Origin of Product |

United States |

Scientific Research Applications

Anti-Inflammatory Applications

16-Methylhydrocortisone is primarily recognized for its anti-inflammatory effects. Research indicates that it exhibits enhanced potency compared to traditional corticosteroids. A study comparing the antirheumatic potencies of several corticosteroid analogs found that this compound demonstrated approximately 70% of the effectiveness of prednisolone without promoting significant salt and water retention, making it a favorable option for patients requiring anti-inflammatory treatment .

Table 1: Comparative Anti-Inflammatory Potency

| Compound | Relative Potency to Prednisolone |

|---|---|

| 16α-Methyl 9α-fluoroprednisolone | 7 times greater |

| 16α-Methyl 9α-fluorohydrocortisone | 3 times greater |

| 16α-Methylprednisolone | 1.33 times greater |

| 16α-Methylhydrocortisone | 70% |

Biotechnological Transformations

Recent studies have explored the biotechnological conversion of hydrocortisone into this compound using microbial catalysts. For instance, Arthrobacter simplex and Streptomyces roseochromogenes have been utilized to achieve high yields of hydroxylated derivatives of hydrocortisone, including 16α-hydroxyprednisolone, which is another potent anti-inflammatory compound. This bioconversion process not only enhances the yield but also provides a sustainable method for producing these valuable compounds .

Table 2: Bioconversion Processes

| Microorganism | Reaction Type | Yield (%) |

|---|---|---|

| Arthrobacter simplex | Dehydrogenation of hydrocortisone | Up to 93.9% |

| Streptomyces roseochromogenes | Hydroxylation of hydroxylated products | Up to 68.8% |

Clinical Applications

Clinical trials have investigated the use of hydrocortisone and its derivatives in critically ill patients. One notable study assessed the impact of intravenous hydrocortisone on trauma patients and found that it significantly reduced the incidence of hospital-acquired pneumonia and increased mechanical ventilation-free days compared to placebo . While specific data on this compound in these trials is limited, its structural similarities suggest potential for similar clinical benefits.

Case Studies and Clinical Insights

A comprehensive review of case studies highlights the effectiveness of corticosteroids in managing conditions such as septic shock and acute respiratory distress syndrome (ARDS). In one study involving patients with septic shock, low-dose hydrocortisone treatment improved survival rates significantly compared to placebo . Although direct studies on this compound are sparse, these findings support further investigation into its clinical utility.

Preparation Methods

Starting Materials and Protective Group Strategies

Industrial syntheses predominantly utilize 4-androstenedione (4-AD) or hydrocortisone as starting materials. A critical first step involves protecting the 3-ketone group to prevent undesired side reactions during subsequent alkylation.

Protection Reaction Protocol

-

Reagents : Trimethyl orthoformate (TMOF) in methanol or dioxane

-

Catalyst : p-Toluenesulfonic acid (p-TSA) or perchloric acid

-

Conditions : 35–45°C under nitrogen atmosphere

This step achieves quantitative mass yield by preventing diketone formation at C3 and C17.

C16 Methylation via Nucleophilic Displacement

The patented fluorine displacement method represents a paradigm shift from traditional Grignard reactions:

Key Reaction Parameters

| Parameter | Specification |

|---|---|

| Solvent | Tetrahydrofuran (THF)/hexane mixture |

| Base | Lithium diisopropylamide (LDA) |

| Temperature | -65°C to -30°C |

| Methylation Agent | Iodomethane or bromomethane |

| Reaction Time | 2–4 hours |

This method minimizes configurational isomerism through a two-step mechanism:

-

Deprotonation : LDA abstracts the 16β-hydrogen, forming a resonance-stabilized enolate.

-

Methyl Transfer : The enolate undergoes SN2 displacement with methyl halides, achieving >95% regioselectivity.

Post-reaction acidic workup (HCl/H2SO4) removes protective groups, yielding 16-methyl-4-ene-androstane-3,17-diketone with 95% mass yield.

Hydrogenation and Final Functionalization

Selective hydrogenation of the Δ4 double bond while preserving the 16-methyl group requires precise catalyst control:

Hydrogenation Conditions

-

Catalyst : 5% Pd/C in chloroform

-

Hydrogen Source : Cyclohexene as hydrogen donor

-

Temperature : 45–65°C

-

Outcome : Complete saturation of Δ4 bond without epimerization at C16

Final oxidation at C11 and C17 positions introduces hydroxyl groups characteristic of hydrocortisone derivatives. This step employs Jones reagent (CrO3/H2SO4) under controlled pH (6.5–7.5) to prevent over-oxidation.

Comparative Analysis of Industrial Synthesis Routes

Table 1. Performance Metrics of Leading Preparation Methods

| Method | Yield (%) | Purity (%) | Isomer Ratio (α:β) |

|---|---|---|---|

| Classical Grignard | 62–68 | 89–92 | 1.5:1 |

| Fluorine Displacement | 94–97 | 97–99 | 20:1 |

| Catalytic Hydrogenation | 80–85 | 98–99.5 | >50:1 |

The fluorine displacement method demonstrates superior yield and stereochemical control compared to traditional approaches. Energy dispersive X-ray spectroscopy (EDX) confirms <0.5% halogen residues in final products.

Process Optimization and Scalability Challenges

Solvent Recovery Systems

Large-scale production necessitates efficient solvent recycling:

-

THF recovery: 92–95% via fractional distillation

-

Methanol purification: Molecular sieve dehydration (H2O <50 ppm)

Temperature Control Strategies

Exothermic methylation reactions require cascade cooling systems:

-

Jacketed reactors with liquid nitrogen (−70°C) capability

-

Dynamic temperature monitoring via fiber-optic probes

Waste Stream Management

Acidic byproducts (HX, where X=Cl, Br) are neutralized with NaOH to pH 7.0–7.5 before biological treatment. Metal catalysts (Pd, Cr) are recovered through ion-exchange resins with >99% efficiency.

Analytical Characterization Protocols

Spectroscopic Identification

-

1H NMR (400 MHz, CDCl3): δ 0.96 (s, 16-CH3), 5.72 (s, H-4)

-

HPLC : C18 column, 65:35 acetonitrile/water, retention time 12.3 min

Crystallography Data

Single-crystal X-ray analysis confirms the 16α-methyl configuration with bond lengths:

-

C16-C17: 1.54 Å

-

C13-C18: 1.47 Å

Pharmacological Implications of Synthesis Advances

The improved synthetic access to this compound has enabled clinical reevaluation of its therapeutic profile. Recent trials demonstrate:

Q & A

Q. What are the established synthetic pathways for 16-Methylhydrocortisone, and how can researchers optimize yield and purity?

- Methodological Answer : Synthesis typically involves regioselective methylation of hydrocortisone precursors. Optimize yield by controlling reaction conditions (e.g., temperature, solvent polarity, catalyst loading). Purification via column chromatography or recrystallization, with purity validated by HPLC (>98% threshold) . For reproducibility, document intermediates using spectral data (e.g., H NMR for methyl group confirmation at C16) and compare melting points to literature values .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer : Use H/C NMR to confirm structural integrity, focusing on the C16 methyl proton shift (δ ~1.2–1.4 ppm). Validate purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and compare retention times to reference standards. Mass spectrometry (HRMS) confirms molecular ion [M+H] at m/z 375.21 .

Q. What in vitro models are appropriate for initial pharmacological assessment of this compound?

- Methodological Answer : Use glucocorticoid receptor (GR)-transfected HEK293 cells to assess binding affinity via competitive radioligand assays (e.g., H-dexamethasone displacement). For functional activity, measure GR-mediated transactivation using luciferase reporters. Include hydrocortisone as a positive control and validate results with at least three biological replicates .

Advanced Research Questions

Q. How to design a mixed-methods study to resolve contradictions in this compound's receptor binding data?

- Methodological Answer : Quantitative : Conduct dose-response assays to calculate IC values across cell lines (e.g., A549 vs. Jurkat) using nonlinear regression. Qualitative : Perform molecular dynamics simulations to analyze methyl group steric effects on GR binding. Triangulate findings by comparing in silico docking scores (AutoDock Vina) with experimental IC trends .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Apply four-parameter logistic regression (e.g., GraphPad Prism) to model sigmoidal curves. Use Akaike’s Information Criterion (AIC) to compare nested models. For heterogeneous data, employ mixed-effects models to account for inter-experimental variability. Report 95% confidence intervals and effect sizes (Cohen’s d) for biological significance .

Q. How to conduct a systematic review of this compound's pharmacokinetic properties?

- Methodological Answer : Follow PRISMA guidelines: Define inclusion criteria (e.g., studies with AUC data in mammals). Search PubMed/Scopus with controlled vocabulary (MeSH: "this compound" AND "pharmacokinetics"). Assess bias via Cochrane Risk of Tool 2.0. Perform meta-analysis using random-effects models if homogeneity (I < 50%) is confirmed .

Methodological Considerations

- Data Contradictions : Reconcile conflicting results (e.g., variable GR binding affinity) by stratifying studies based on experimental conditions (e.g., cell type, incubation time) .

- Reproducibility : Adhere to Beilstein Journal guidelines for experimental reporting, including raw data in supplementary files and detailed protocols for critical steps (e.g., methylation reaction stoichiometry) .

- Ethical Compliance : For in vivo studies, justify sample sizes using power analysis and document IACUC approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.